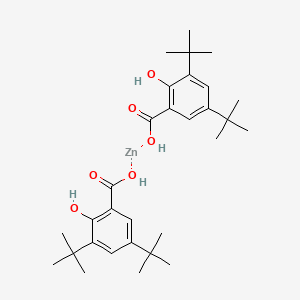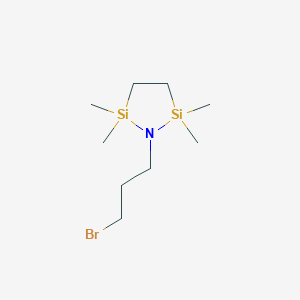
双(2,2,6,6-四甲基-1-哌啶氧基-4-基)癸二酸酯
描述
1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) is a chemical compound known for its unique structure and properties. It is commonly referred to as a hindered amine light stabilizer (HALS), which is used to protect materials from degradation caused by ultraviolet (UV) light . The compound is characterized by its stability and effectiveness in various applications, making it a valuable component in many industries.
科学研究应用
1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) has a wide range of scientific research applications:
作用机制
Target of Action
Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate, also known as Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) Sebacate, primarily targets phenolic antioxidants incorporated in polymers . These antioxidants play a crucial role in preventing the oxidation of polymers that can lead to their degradation .
Mode of Action
The compound interacts with its targets through a reaction process. As a heat controller, Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate can react with phenolic antioxidants incorporated in polymers . This interaction results in changes in the properties of the polymers, enhancing their stability and resistance to degradation .
Biochemical Pathways
By reacting with phenolic antioxidants, it can influence the oxidative stability of these materials .
Result of Action
The primary result of the action of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate is the enhanced stability of polymers. By reacting with phenolic antioxidants, it helps to prevent the oxidation and subsequent degradation of these materials . This leads to an improvement in the longevity and performance of the polymers.
Action Environment
The action of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate can be influenced by various environmental factors. For instance, the presence of oxygen and heat can affect the rate and extent of the reaction between the compound and phenolic antioxidants . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and the presence of other chemicals in the environment .
生化分析
Biochemical Properties
Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate plays a crucial role in biochemical reactions, particularly as a stabilizer and antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage by scavenging free radicals and reducing reactive oxygen species levels . Additionally, Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate can form complexes with metal ions, which further enhances its antioxidant properties.
Cellular Effects
The effects of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and heme oxygenase-1 . This upregulation helps in protecting cells from oxidative stress-induced damage. Furthermore, Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate can affect cellular metabolism by enhancing mitochondrial function and ATP production.
Molecular Mechanism
At the molecular level, Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, it can inhibit the activity of pro-oxidant enzymes like NADPH oxidase, thereby reducing the production of reactive oxygen species . Additionally, it can activate antioxidant enzymes, enhancing their ability to neutralize free radicals. Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate also influences gene expression by modulating transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Studies have shown that its antioxidant activity remains consistent for several weeks when stored properly . Long-term exposure to light or high temperatures can lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, prolonged exposure to Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate has shown sustained protective effects on cellular function.
Dosage Effects in Animal Models
The effects of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a significant increase in adverse effects. Therefore, careful dosage optimization is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, it can influence metabolic flux by modulating the levels of key metabolites involved in redox balance, such as glutathione and NADPH.
Transport and Distribution
Within cells and tissues, Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, it can accumulate in specific compartments, such as mitochondria, where it exerts its protective effects.
Subcellular Localization
The subcellular localization of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate is critical for its activity and function. It is primarily localized in mitochondria, where it enhances mitochondrial function and protects against oxidative damage . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, ensuring its optimal activity. Additionally, its localization in the cytoplasm and nucleus allows it to modulate gene expression and cell signaling pathways effectively.
准备方法
The synthesis of 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) involves several steps. One common method includes the reaction of 2,2,6,6-tetramethyl-4-piperidinol with sebacoyl chloride in the presence of a base . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing .
化学反应分析
1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) include other hindered amine light stabilizers such as:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate
- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy sebacate
These compounds share similar structures and functions but may differ in their specific applications and effectiveness. The uniqueness of 1-Piperidinyloxy, 4,4’-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl-) lies in its optimized balance of stability and reactivity, making it particularly effective in UV stabilization .
属性
InChI |
InChI=1S/C28H50N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22H,9-20H2,1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJWWMHPPKXKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062483 | |
| Record name | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-92-9 | |
| Record name | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinyloxy, 4,4'-((1,10-dioxo-1,10-decanediyl)bis(oxy))bis(2,2,6,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinyloxy, 4,4'-[(1,10-dioxo-1,10-decanediyl)bis(oxy)]bis[2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-bis(2,2,6,6-tetramethyl-1-piperidinyloxy)-1,10-dioxodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthesis method for bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl)sebacate as described in the research?
A1: The research [] outlines a two-step synthesis method. First, bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl)sebacate free radicals are generated through an oxidation reaction. This reaction uses bis(1-octyoxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate as the starting material, ethanol solution as the solvent, and either magnesium hydrate or magnesium chloride hexahydrate as the catalyst. Hydrogen peroxide acts as the oxidant in this step.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


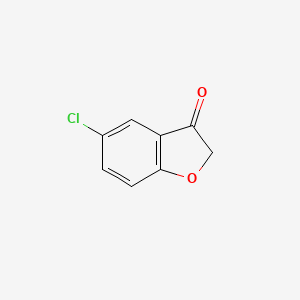
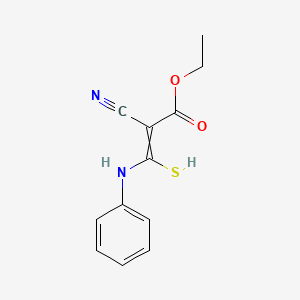
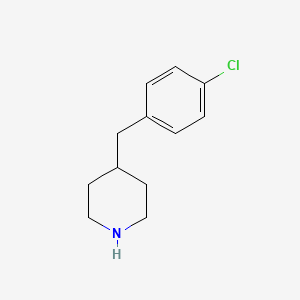

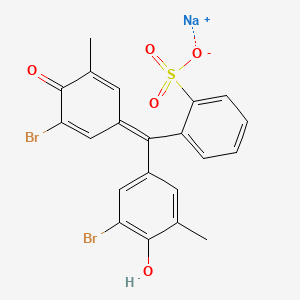
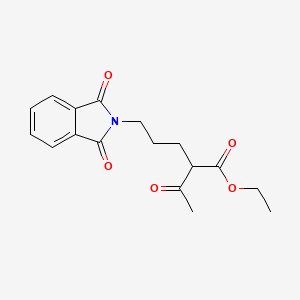
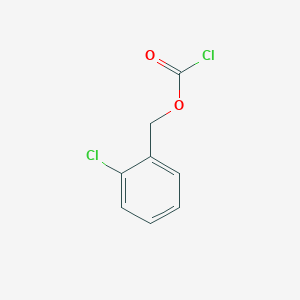
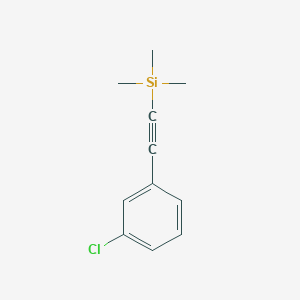
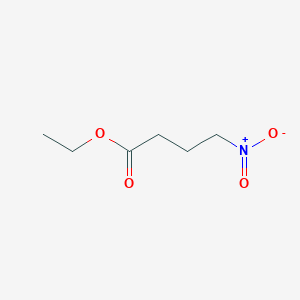
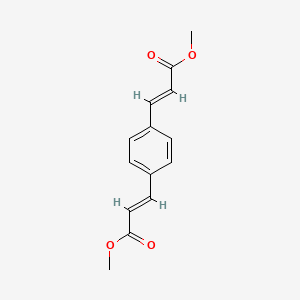
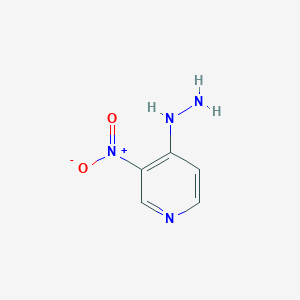
![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)
